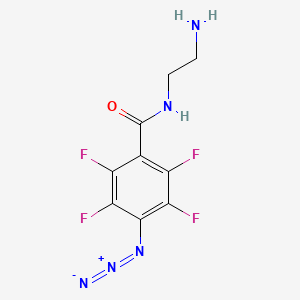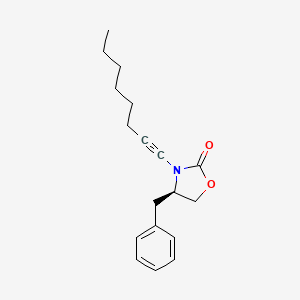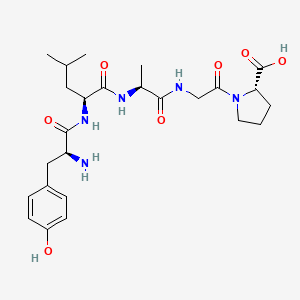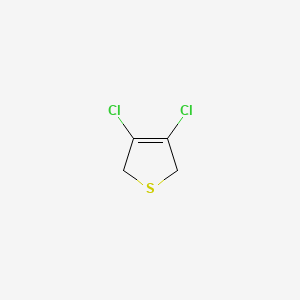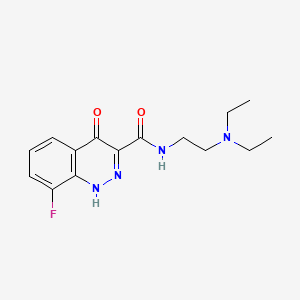
3-Cinnolinecarboxamide, N-(2-(diethylamino)ethyl)-8-fluoro-4-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cinnolinecarboxamide, N-(2-(diethylamino)ethyl)-8-fluoro-4-hydroxy- is a complex organic compound belonging to the cinnoline family. Cinnoline derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties . This compound, with its unique structure, has garnered interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnolinecarboxamide, N-(2-(diethylamino)ethyl)-8-fluoro-4-hydroxy- typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality .
化学反応の分析
Types of Reactions
3-Cinnolinecarboxamide, N-(2-(diethylamino)ethyl)-8-fluoro-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized cinnoline derivatives .
科学的研究の応用
3-Cinnolinecarboxamide, N-(2-(diethylamino)ethyl)-8-fluoro-4-hydroxy- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Cinnolinecarboxamide, N-(2-(diethylamino)ethyl)-8-fluoro-4-hydroxy- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
4-Aminocinnoline-3-carboxamide: Another cinnoline derivative with similar pharmacological properties.
2 H-benzo[h]cinnolin-3-ones: Known for their high receptor binding affinity.
3 H-benzo[f]cinnolin-2-ones: Exhibits selectivity against various histamine receptor subtypes.
Uniqueness
3-Cinnolinecarboxamide, N-(2-(diethylamino)ethyl)-8-fluoro-4-hydroxy- stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other cinnoline derivatives .
特性
CAS番号 |
187231-65-8 |
|---|---|
分子式 |
C15H19FN4O2 |
分子量 |
306.34 g/mol |
IUPAC名 |
N-[2-(diethylamino)ethyl]-8-fluoro-4-oxo-1H-cinnoline-3-carboxamide |
InChI |
InChI=1S/C15H19FN4O2/c1-3-20(4-2)9-8-17-15(22)13-14(21)10-6-5-7-11(16)12(10)18-19-13/h5-7H,3-4,8-9H2,1-2H3,(H,17,22)(H,18,21) |
InChIキー |
AAMDEFMSMSHHPQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC(=O)C1=NNC2=C(C1=O)C=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N-methylnicotinamide](/img/structure/B14248538.png)
![3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid](/img/structure/B14248540.png)

![[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14248548.png)
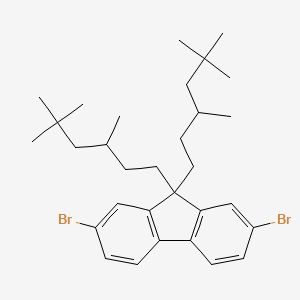
![Acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol](/img/structure/B14248552.png)

![1-Ethyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14248563.png)
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid](/img/structure/B14248565.png)
